molecular formula C10H12N4 B13873021 5-Methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine

5-Methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine

Cat. No.: B13873021
M. Wt: 188.23 g/mol
InChI Key: POYFCSBYBYRCMY-UHFFFAOYSA-N
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Description

5-Methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(6-methylpyridin-3-yl)ethanone with hydrazine hydrate in the presence of a suitable solvent like dimethylacetamide. The reaction proceeds via cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-Methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine is unique due to its specific combination of a pyrazole ring with a methylpyridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5-methyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-7-3-4-9(6-12-7)14-10(11)5-8(2)13-14/h3-6H,11H2,1-2H3

InChI Key

POYFCSBYBYRCMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)N2C(=CC(=N2)C)N

Origin of Product

United States

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